Product packaging for 3-Chloro-7-(1-chloroethyl)quinoline(Cat. No.:CAS No. 1884155-73-0)

3-Chloro-7-(1-chloroethyl)quinoline

Cat. No.: B15371715
CAS No.: 1884155-73-0
M. Wt: 226.10 g/mol
InChI Key: XHHKNBFPOYCHEQ-UHFFFAOYSA-N
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Description

3-Chloro-7-(1-chloroethyl)quinoline is a synthetic organic compound belonging to the quinoline class, a scaffold recognized as an important construction motif in the development of new pharmacological agents . Quinoline derivatives are extensively investigated in medicinal chemistry, particularly for their significant anticancer properties. These compounds can act through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels for tumors), and disrupting cell migration . Specific derivatives have been reported to target key cellular enzymes like topoisomerases, which are critical for DNA replication and cell division, making them a valuable focus in oncology research . The structure of this compound, featuring halogen substituents at strategic positions, is typical of derivatives synthesized for structure-activity relationship (SAR) studies. Research indicates that the type and position of substituents on the quinoline core profoundly influence its biological activity and selectivity . This compound serves as a versatile chemical intermediate for researchers exploring the development of novel antitumor agents and studying the biochemical pathways involved in cancer proliferation. Please Note: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2N B15371715 3-Chloro-7-(1-chloroethyl)quinoline CAS No. 1884155-73-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1884155-73-0

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

3-chloro-7-(1-chloroethyl)quinoline

InChI

InChI=1S/C11H9Cl2N/c1-7(12)8-2-3-9-4-10(13)6-14-11(9)5-8/h2-7H,1H3

InChI Key

XHHKNBFPOYCHEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NC=C(C=C2C=C1)Cl)Cl

Origin of Product

United States

Historical and Foundational Synthetic Methodologies for Quinoline Ring Systems

Classical Condensation and Annulation Reactions for Quinoline (B57606) Formation

The classical methods for quinoline synthesis are named after their discoverers and remain fundamental in organic chemistry.

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). googleapis.com The reaction can be catalyzed by acids or bases and typically proceeds through an initial aldol (B89426) condensation followed by cyclodehydration. google.com

There are two primary mechanistic pathways proposed for the Friedländer synthesis. The first involves an aldol addition of the methylene (B1212753) compound to the o-aminoaryl carbonyl compound, followed by dehydration to form an α,β-unsaturated carbonyl intermediate, which then undergoes intramolecular imine formation to yield the quinoline. The second pathway begins with the formation of a Schiff base between the aniline (B41778) and the methylene carbonyl compound, followed by an intramolecular aldol condensation and subsequent elimination of water to form the quinoline ring. nih.gov

This method is highly adaptable for the synthesis of polysubstituted quinolines, as the substitution pattern of the final product is determined by the substituents on both the aniline and the methylene-containing reactant. googleapis.com

The Skraup synthesis is one of the oldest methods for preparing quinolines, first reported by Zdenko Hans Skraup in 1880. google.comchemicalbook.com The classic Skraup reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. google.comjustia.com The reaction proceeds through several steps:

Dehydration of glycerol by sulfuric acid to form acrolein.

Michael addition of the aniline to the acrolein.

Acid-catalyzed cyclization of the resulting intermediate.

Oxidation of the dihydroquinoline intermediate to the aromatic quinoline. nih.gov

The traditional Skraup reaction is known for being vigorous and sometimes violent, often producing significant amounts of tarry byproducts. google.comchemicalbook.com Modern approaches have focused on making the reaction more controlled and environmentally benign. These include the use of milder oxidizing agents, alternative catalysts, microwave irradiation, and ionic liquids to improve yields and reduce reaction times and waste. chemicalbook.comnih.gov

The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider variety of substituted quinolines. durham.ac.uk It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically a Lewis acid or a Brønsted acid. durham.ac.uk The α,β-unsaturated carbonyl compound can also be generated in situ from two molecules of an aldehyde or ketone via an aldol condensation. durham.ac.uk

The mechanism of the Doebner-Miller reaction is believed to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. A key feature of the proposed mechanism is a fragmentation-recombination pathway, which helps to explain the observed product distributions in some cases. An improved process for the synthesis of 7-chloroquinaldine using the Doebner-Miller reaction utilizes tetrachloro-1,4-quinone (p-chloranil) as an oxidant in a non-aqueous medium, which improves yield and simplifies product isolation.

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. The reaction conditions, particularly the temperature, determine the final product. At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon heating, cyclizes to a 4-hydroxyquinoline (B1666331) (or its tautomer, a 4-quinolone). At higher temperatures, the aniline reacts with the ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (B72897) (or 2-quinolone) in what is known as the Knorr quinoline synthesis. The Conrad-Limpach synthesis often requires high-boiling solvents to facilitate the high-energy cyclization step.

The Combes quinoline synthesis is used to prepare 2,4-substituted quinolines from the reaction of an aniline with a β-diketone. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The mechanism involves the initial formation of an enamine from the aniline and the β-diketone, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline product.

The Gould-Jacobs reaction is another important method for synthesizing quinolines, particularly 4-hydroxyquinoline derivatives. tandfonline.com The reaction starts with the condensation of an aniline with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). tandfonline.com This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester to form a 4-hydroxy-3-carboalkoxyquinoline. tandfonline.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. tandfonline.com The Gould-Jacobs reaction is a versatile method that has been used in the synthesis of various biologically active quinoline-based compounds. tandfonline.com Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields.

Multicomponent Reaction Strategies for Quinoline Derivatives

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and the ability to generate diverse molecular libraries.

Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, a one-pot reaction between an aniline, an aldehyde, and an activated alkyne can lead to highly substituted quinolines. The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is another important MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. The use of environmentally friendly solvents like water and greener catalysts has made MCRs an even more attractive strategy for quinoline synthesis.

While the specific compound 3-Chloro-7-(1-chloroethyl)quinoline remains uncharacterized in the scientific literature, the rich and diverse chemistry of quinoline synthesis provides a solid theoretical framework for its potential preparation. The classical methods of Friedländer, Skraup, Doebner-Miller, Conrad-Limpach, Combes, and Gould-Jacobs, along with modern multicomponent strategies, offer a plethora of options for constructing the core quinoline ring with the desired chlorine atom at the 3-position. Subsequent functionalization at the 7-position to introduce the 1-chloroethyl group would likely involve multi-step sequences, for which no specific established procedures have been reported for this particular molecule. The absence of experimental data underscores the vast and often uncharted territory that still exists within the landscape of chemical synthesis.

Povarov Reaction and its Application in Quinoline Synthesis

The Povarov reaction is a powerful and versatile method for synthesizing substituted quinolines. It is formally a [4+2] cycloaddition reaction between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene. wikipedia.org This multi-component reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.org The resulting intermediate then undergoes an electrophilic aromatic substitution followed by elimination steps to form the quinoline ring system. wikipedia.org

The reaction's adaptability allows for the synthesis of a wide array of substituted quinolines. For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition, which is a variation of the Povarov-type reaction, enables the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.org This method is notable for its tolerance of various functional groups, including electron-rich, electron-deficient, and halogenated substrates, which is particularly relevant for the synthesis of chloro-substituted quinolines. organic-chemistry.org

The general mechanism of the Povarov reaction involves the initial formation of a Schiff base from an aniline and an aldehyde. The Lewis acid catalyst then activates this imine, facilitating its reaction with an alkene. This is followed by cyclization and aromatization to yield the final quinoline product. wikipedia.org The use of substituted anilines and various alkene partners allows for the introduction of different functional groups at various positions of the quinoline ring.

Table 1: Examples of Povarov Reaction for Quinoline Synthesis

Starting Materials Catalyst Product Reference
Aniline, Benzaldehyde, Enol ether Boron trifluoride Substituted quinoline wikipedia.org
Methyl ketones, Arylamines, Styrenes Iodine Substituted quinoline organic-chemistry.org
Imine, Enamine Ytterbium triflate Tetrahydroquinoline wikipedia.org

Gewald and Ugi Reaction Adaptations for Diverse Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and they have been successfully adapted for the synthesis of diverse quinoline scaffolds.

The Ugi reaction is a prominent four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This reaction is renowned for its ability to generate a high degree of molecular diversity and has been adapted for the synthesis of various heterocyclic systems, including quinolines. By strategically choosing the starting components, complex quinoline derivatives can be assembled in a highly convergent manner. For example, a novel approach to constructing quinoline scaffolds involves a sequence of an Ugi four-component reaction followed by a palladium-catalyzed intramolecular arylation. This strategy allows for the creation of structurally diverse quinoline-based polycyclic compounds.

The Gewald reaction is another important multicomponent reaction, though its primary application is the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, a cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the Gewald reaction itself does not directly produce a quinoline ring, its principles of multicomponent assembly are highly relevant. The functionalized thiophenes produced via the Gewald reaction can serve as versatile intermediates that can be further elaborated into fused heterocyclic systems. The adaptation of Gewald-like conditions or the use of its products in subsequent reactions showcases the modularity of multicomponent strategies in building complex molecular architectures, which can include the quinoline framework.

The adaptability of these MCRs allows for the incorporation of various substituents, making them valuable tools in the synthesis of complex molecules like this compound. For instance, using a chlorinated aniline or a chlorinated aldehyde in a Povarov or Ugi-type reaction sequence could introduce the necessary chloro-substituents onto the quinoline core.

Table 2: Overview of MCRs in Heterocyclic Synthesis

Reaction Typical Components Primary Product Application to Quinolines Reference
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide α-Acylamino amide Adapted for quinoline synthesis via post-cyclization
Gewald Reaction Ketone/Aldehyde, α-Cyanoester, Sulfur, Base 2-Aminothiophene Synthesis of precursors for fused quinoline systems wikipedia.orgsemanticscholar.org

Chemical Reactivity and Transformation of 3 Chloro 7 1 Chloroethyl Quinoline

Reactivity of the Quinoline (B57606) Core

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, possesses a unique electronic character that dictates its reactivity towards both electrophiles and nucleophiles. The presence of a chlorine atom at the C3 position further influences these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The stability of this intermediate is crucial in determining the rate and regioselectivity of the reaction. masterorganicchemistry.com

For quinoline, the pyridine ring is generally less reactive towards electrophiles than the benzene ring due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. wikipedia.org Electrophilic attack on the pyridine part of the quinoline ring is significantly slower than on benzene. wikipedia.org Reactions like nitration and halogenation typically occur on the benzene ring (positions 5, 6, 7, and 8). wikipedia.orgmasterorganicchemistry.com

The presence of substituents on the quinoline ring directs incoming electrophiles. The chlorine atom at the C3 position is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack. Conversely, the 1-chloroethyl group at the C7 position, being a weakly deactivating group, will direct incoming electrophiles primarily to the positions ortho and para to it on the carbocyclic ring, which are positions 6 and 8.

Reaction Type Typical Reagents Expected Reactivity on 3-Chloro-7-(1-chloroethyl)quinoline
NitrationHNO₃, H₂SO₄Substitution likely at position 5 or 8 on the benzene ring.
HalogenationCl₂, Br₂, Lewis AcidSubstitution likely at position 5 or 8 on the benzene ring.
SulfonationFuming H₂SO₄Substitution likely at position 5 or 8 on the benzene ring.
Friedel-Crafts Alkylation/AcylationR-Cl/RCOCl, AlCl₃Generally difficult on deactivated rings like quinoline. wikipedia.org

Nucleophilic Aromatic Substitution at the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-substituted aromatic and heteroaromatic compounds. wikipedia.orgbyjus.com This reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.orgbyjus.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com

In the case of this compound, the chlorine atom at the C3 position is susceptible to nucleophilic attack. The quinoline nitrogen atom acts as an internal electron-withdrawing group, activating the attached chloro-substituents towards nucleophilic displacement. Studies on related chloroquinolines have shown that the reactivity of the chloro-substituent is dependent on its position. For instance, in 4,7-dichloroquinoline, the C4 position is found to be more reactive towards nucleophilic substitution than the C7 position. semanticscholar.org This is attributed to the greater ability of the nitrogen atom to stabilize the intermediate formed during attack at the C4 position. semanticscholar.org

Similarly, 2-chloro and 4-chloroquinolines are known to undergo nucleophilic substitution reactions with various nucleophiles like amines and alkoxides. researchgate.net The reactivity of 2-chloroquinoline (B121035) is noted to be higher towards methoxide (B1231860) ions compared to 4-chloroquinoline. researchgate.net For this compound, the chlorine at C3 can be displaced by a range of nucleophiles, although it is generally less reactive than halogens at the C2 and C4 positions.

Examples of Nucleophilic Substitution on Chloroquinolines:

Chloroquinoline Derivative Nucleophile Product Reference
4,7-DichloroquinolineDiols4-(alkoxy)-7-chloroquinolines scielo.br
4,7-Dichloroquinoline3-Amino-1,2,4-triazole7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine semanticscholar.org
4-Chloroquinolines1,2,4-Triazole4-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net
2-Chloroquinolines1,2,4-Triazole2-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net

Transformations Involving the 1-Chloroethyl Moiety

The 1-chloroethyl group at the C7 position provides another site for a variety of chemical transformations, distinct from the reactivity of the quinoline core.

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The chlorine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack via SN1 or SN2 mechanisms. A wide array of nucleophiles can displace the chloride to introduce new functional groups. For example, reaction with azides would yield an azidoethylquinoline, which can be further transformed, for instance, through "click" chemistry. nih.gov Similarly, reaction with cyanide would lead to the corresponding nitrile, and hydrolysis would produce the alcohol.

The synthesis of various 7-chloroquinoline (B30040) derivatives often involves the transformation of a side chain. For instance, alcohols can be converted to the corresponding alkyl halides, which then undergo substitution. scielo.brresearchgate.net This highlights the feasibility of nucleophilic substitution on side chains attached to the quinoline nucleus.

Oxidation and Reduction Pathways of the Side Chain

The 1-chloroethyl side chain can undergo both oxidation and reduction. Oxidation of the side chain could potentially lead to the corresponding ketone, 7-acetyl-3-chloroquinoline, under appropriate conditions. The oxidation of secondary alcohols on quinoline side chains to ketones has been demonstrated using reagents like Dess-Martin periodinane. durham.ac.uk While direct oxidation of the chloroethyl group is less common, it could be achieved via a two-step process involving hydrolysis to the alcohol followed by oxidation.

Reduction of the 1-chloroethyl group can be achieved through catalytic hydrogenation, which would replace the chlorine atom with hydrogen, yielding 3-chloro-7-ethylquinoline. wordpress.com This process, known as hydrogenolysis, is a common method for the reduction of alkyl halides. wordpress.com

Eliminations and Rearrangements Involving the Chloroethyl Group

Elimination reactions of the 1-chloroethyl group can be induced by treatment with a strong base, leading to the formation of a vinyl group at the C7 position, resulting in 3-chloro-7-vinylquinoline. libretexts.org This reaction would likely follow an E2 mechanism in the presence of a strong, non-nucleophilic base. libretexts.org The resulting vinylquinoline is a valuable intermediate for further functionalization, for example, through polymerization or addition reactions.

Rearrangement reactions involving side chains on the quinoline nucleus are also known. rsc.org While specific rearrangements for the 1-chloroethyl group are not widely reported, the possibility exists under certain reaction conditions, such as those involving the formation of carbocationic intermediates. wiley-vch.de For example, treatment with a Lewis acid could promote a 1,2-hydride shift if a more stable carbocation can be formed, although this is less likely in this specific structure.

Mechanistic Investigations of Key Reaction Pathways

Due to the absence of dedicated research, the following subsections on the mechanistic aspects of this compound chemistry cannot be populated with experimental data or theoretical calculations.

Reaction Kinetics and Thermodynamics

There is no available data on the rate constants, activation energies, or other kinetic parameters for reactions involving this compound. Similarly, information regarding the thermodynamic properties of its reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, is not present in the current body of scientific literature.

Intermediate Identification and Characterization

Scientific investigations into the reaction pathways of this compound have not yet progressed to the stage of identifying and characterizing any potential reaction intermediates. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and chromatography, which are commonly employed to detect and elucidate the structure of transient species, have not been applied in this context according to published sources.

Derivatization and Analog Synthesis of 3 Chloro 7 1 Chloroethyl Quinoline

Strategies for Introducing Structural Diversity around the Quinoline (B57606) Nucleus

In related chloroquinoline systems, structural diversity is often introduced via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the chloro-position. The chlorine at C-3 could potentially be replaced with various aryl, alkyl, or amino groups. Furthermore, C-H activation is a modern strategy for the regioselective functionalization of the quinoline core, although this is highly dependent on the directing capabilities of the existing substituents.

Functionalization of the Chloroethyl Side Chain for New Molecular Architectures

The 1-chloroethyl side chain at the C-7 position presents a reactive site for nucleophilic substitution. Amines, alcohols, thiols, and other nucleophiles could displace the chloride to generate a wide array of new derivatives. Elimination of hydrogen chloride from this side chain would yield a vinyl group, which could then serve as a handle for further modifications, such as polymerization or Michael additions.

Cyclization Reactions Leading to Fused Polycyclic Systems

Theoretically, the functional groups of 3-Chloro-7-(1-chloroethyl)quinoline could be manipulated to participate in intramolecular cyclization reactions. For example, conversion of the chloroethyl group to an aminoethyl group, followed by a reaction with a suitable partner introduced at or near the C-3 position, could lead to the formation of novel fused heterocyclic systems.

Spectroscopic and Structural Elucidation Methodologies for the Chemical Compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. uncw.edu It relies on the magnetic properties of atomic nuclei and can provide detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. tsijournals.comuncw.edu

1D and 2D NMR Techniques for Structural Assignment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

A suite of NMR experiments is used to piece together the molecular structure.

¹H (Proton) NMR: This one-dimensional experiment identifies all the unique proton environments in the molecule. For 3-Chloro-7-(1-chloroethyl)quinoline, one would expect to see distinct signals for the protons on the quinoline (B57606) ring and the 1-chloroethyl side chain. The chemical shift (δ) of each proton is influenced by neighboring atoms, with electronegative atoms like chlorine and nitrogen typically shifting signals downfield. docbrown.info The integration of the peaks provides the ratio of protons in each environment, and the splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons, a concept known as spin-spin coupling. docbrown.info

¹³C (Carbon) NMR: This 1D experiment identifies all unique carbon environments. docbrown.info For the target molecule, distinct signals would appear for each of the nine carbons in the quinoline core and the two carbons in the ethyl side chain. The chemical shifts are highly indicative of the carbon type (aromatic, aliphatic, attached to a heteroatom). For instance, the carbon atom bonded to chlorine in the ethyl group would have a characteristic chemical shift. docbrown.info

COSY (Correlation Spectroscopy): This two-dimensional experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It is invaluable for tracing proton connectivity within molecular fragments, such as identifying adjacent protons on the quinoline rings and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of ¹³C signals based on their corresponding, and often more easily assigned, ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is crucial for assembling the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. For example, it would show correlations between the protons of the 1-chloroethyl group and the C7 carbon of the quinoline ring, confirming the point of attachment. It would also help to definitively place the substituents on the quinoline core by showing long-range correlations between protons and carbons across the ring system.

Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation for this compound This table is for illustrative purposes only, as experimental data is not available.

Atom Position Expected ¹H Shift Range (ppm) Expected ¹³C Shift Range (ppm) Key HMBC Correlations
H2 / C2 8.5 - 9.0 150 - 155 C4, C3
C3 - 130 - 135 H2, H4
H4 / C4 8.0 - 8.5 135 - 140 C2, C5, C9
H5 / C5 7.5 - 8.0 125 - 130 C4, C7, C9
H6 / C6 7.4 - 7.8 125 - 130 C8, C10
C7 - 135 - 140 H5, H6, H8, H1'
H8 / C8 7.8 - 8.2 128 - 133 C6, C7, C10
C9 (bridgehead) - 145 - 150 H2, H4, H5, H8
C10 (bridgehead) - 128 - 133 H5, H6, H8
H1' / C1' 5.0 - 5.5 (quartet) 50 - 60 C7, C2'

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy can also provide insights into the preferred three-dimensional shape or conformation of a molecule in solution. uncw.edu For this compound, a key area of interest would be the rotation around the C7-C1' bond. The Nuclear Overhauser Effect (NOE), measured using 2D NOESY experiments, can detect protons that are close in space, even if they are not directly bonded. Observing an NOE between the H1' proton of the side chain and the H6 or H8 protons on the quinoline ring would provide evidence for specific preferred rotational conformations.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, etc.). Specific functional groups absorb at characteristic wavenumbers. For this compound, an FT-IR spectrum would be expected to show:

Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: From the ethyl group, peaks would appear just below 3000 cm⁻¹.

C=C and C=N stretching: Strong absorptions in the 1650-1450 cm⁻¹ region are characteristic of the quinoline aromatic system. mdpi.com

C-Cl stretching: Absorptions in the 850-550 cm⁻¹ region would confirm the presence of the two chloro- substituents. The exact position can help distinguish between aromatic C-Cl and aliphatic C-Cl bonds.

An FT-IR spectrum for a related compound, 7-chloro-2-methyl-quinoline, is available in the NIST database and shows characteristic absorptions for the chloro-substituted quinoline core. nist.gov

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts. bitp.kiev.ua While FT-IR is strong for polar bonds (like C=O), Raman is particularly sensitive to non-polar, symmetric bonds and aromatic rings. acs.org The Raman spectrum of this compound would be expected to clearly show the vibrations of the quinoline ring system, providing confirmatory evidence for the core structure. iaea.org

Vibrational Circular Dichroism (VCD) for Chiral Analysis

The 1-chloroethyl group attached to the quinoline ring at position C7 creates a chiral center at C1'. This means the compound can exist as two non-superimposable mirror images, or enantiomers. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration (R or S) of a chiral molecule in solution. ru.nlnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov A VCD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry of the synthesized compound can be unambiguously determined. mdpi.comresearchgate.net This method is advantageous as it does not require crystallization of the compound, which is a prerequisite for X-ray crystallography. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In a typical electron ionization (EI) mass spectrum of a chloroquinoline derivative, the molecular ion peak (M⁺) would be expected. For this compound (C₁₁H₉Cl₂N), the molecular weight is approximately 225.10 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region would exhibit a characteristic pattern with peaks at m/z corresponding to the presence of two chlorine atoms.

The fragmentation of quinoline derivatives often involves the loss of substituents and cleavage of the heterocyclic ring system. For this compound, key fragmentation pathways could include:

Loss of a chlorine atom.

Cleavage of the chloroethyl side chain.

Fragmentation of the quinoline ring itself.

A plausible fragmentation pattern is outlined in the table below.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Notes
225/227/229[C₁₁H₉Cl₂N]⁺Molecular ion peak cluster (M⁺, M+2, M+4)
190/192[C₁₁H₉ClN]⁺Loss of a chlorine radical
162/164[C₉H₅ClN]⁺Loss of the chloroethyl side chain
127[C₉H₆N]⁺Loss of both chlorine atoms and the ethyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands in the UV region. These bands are attributed to π → π* and n → π* transitions. scielo.br The positions and intensities of these bands can be influenced by the nature and position of substituents on the quinoline ring. scielo.brresearchgate.net

For this compound, the presence of the chlorine atoms and the chloroethyl group would be expected to cause shifts in the absorption maxima (λₘₐₓ) compared to unsubstituted quinoline. nist.gov Generally, halogen substituents can cause a bathochromic (red) shift of the π → π* transitions. The electronic spectrum of quinoline derivatives typically shows two or three main absorption bands. scielo.br

Table 2: Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Absorption Band λₘₐₓ (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
Band I~350< 10,000n → π
Band II~280> 10,000π → π

The n → π* transition is typically of lower intensity compared to the π → π* transitions. scielo.br The solvent environment can also influence the positions of these absorption bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions of this compound.

The crystal structure would reveal the geometry of the quinoline ring system and the conformation of the chloroethyl side chain. The quinoline ring itself is expected to be largely planar, although slight distortions can be introduced by the substituents.

Key structural parameters that would be determined include:

The C-Cl bond lengths at positions 3 and on the ethyl group.

The bond lengths and angles within the quinoline core.

The torsion angle defining the orientation of the chloroethyl group relative to the quinoline ring.

Table 3: Hypothetical Selected Bond Lengths and Angles for this compound

Parameter Value
Bond Lengths (Å)
C(3)-Cl(1)~1.74
C(ethyl)-Cl(2)~1.78
C-N (quinoline)~1.32 - 1.37
C-C (quinoline)~1.36 - 1.43
**Bond Angles (°) **
C(2)-C(3)-C(4)~120
C(6)-C(7)-C(8)~119
C(quinoline)-C(ethyl)-Cl~110
Torsion Angles (°)
C(6)-C(7)-C(ethyl)-C(methyl)Variable, defining conformation

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, these interactions would likely include:

π-π stacking: The planar quinoline ring systems of adjacent molecules may stack on top of each other.

Halogen bonding: The chlorine atoms could participate in halogen bonds with other electronegative atoms.

The specific packing motif would determine the density and stability of the crystal. The analysis of the crystal structure would provide insights into how these forces dictate the supramolecular assembly of the compound in the solid state.

Computational and Theoretical Investigations of 3 Chloro 7 1 Chloroethyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to view and predict molecular properties. For "3-Chloro-7-(1-chloroethyl)quinoline," these methods are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to describe the distribution and energies of its electrons (electronic structure).

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying quinoline (B57606) derivatives. nih.govrsc.orgresearchgate.netresearchgate.net The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is used to find the optimized molecular geometry, which corresponds to the lowest energy state of the molecule.

For "this compound," DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G* or higher, would be performed to predict its structural parameters. nih.govresearchgate.net These parameters include bond lengths, bond angles, and dihedral angles, which define the spatial arrangement of the atoms. The electronic structure, which encompasses the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Cl (at position 3)1.74
C-Cl (in ethyl group)1.79
C-N (in quinoline ring)1.32
C-C (in quinoline ring)1.40 - 1.43
Bond Angles (°) C2-C3-C4120.5
C3-C4-N1122.0
C-C-Cl (in ethyl group)110.2
Dihedral Angles (°) C4-C3-C(ethyl)-C(methyl)120.0

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar chloro-substituted quinoline derivatives.

Hartree-Fock and Post-Hartree-Fock Methods

While DFT is widely used, other computational methods such as Hartree-Fock (HF) and post-Hartree-Fock methods also play a role in theoretical chemistry. The Hartree-Fock method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. However, it does not fully account for electron correlation, which can be a limitation.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects more accurately. These methods are generally more computationally demanding than DFT but can provide more precise results for certain molecular properties. For a molecule like "this compound," these methods could be used to refine the understanding of its electronic structure and energy, providing a benchmark for comparison with DFT results.

Analysis of Electronic Properties

The electronic properties of a molecule are crucial in determining its reactivity and interactions with other molecules. Computational analyses provide a detailed picture of these properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For quinoline derivatives, this analysis helps in understanding their electronic transitions and potential applications in materials science. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: The values in this table are illustrative and based on typical HOMO-LUMO energies observed in computational studies of similar quinoline derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For "this compound," the MEP map would likely show negative potential around the nitrogen atom and the chlorine atoms due to their high electronegativity, highlighting these as potential sites for interaction.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled donor NBOs and empty acceptor NBOs. This analysis is particularly useful for understanding hyperconjugative interactions and the stabilization arising from charge delocalization. For instance, in a study of a similar molecule, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis revealed significant π-π* orbital interactions within the quinoline ring system, contributing to its stability. dergi-fytronix.com For "this compound," NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the quinoline ring.

Table 3: Illustrative NBO Analysis for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)25.5
LP(1) Cl (at C3)σ(C2-C3)5.2
π(C5-C6)π*(C7-C8)18.9

Note: This table presents hypothetical but representative data for NBO analysis, illustrating the types of interactions and stabilization energies that would be calculated for the target molecule based on findings for similar compounds. dergi-fytronix.com

Prediction and Correlation of Spectroscopic Data

No theoretical spectroscopic data has been published for this compound.

Theoretical Vibrational Spectra Simulation (IR, Raman, VCD)

A search for simulated Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra for this compound yielded no results. Such simulations are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational modes of a molecule. Without these calculations, a theoretical vibrational analysis cannot be provided.

NMR Chemical Shift Predictions (¹H, ¹³C)

There are no available studies that report the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These predictions are crucial for the structural elucidation of new compounds and are often calculated alongside experimental data to confirm molecular structures.

UV-Vis Spectra Simulation

Simulated Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not found in the existing scientific literature. These simulations, usually carried out with methods like Time-Dependent Density Functional Theory (TD-DFT), help in understanding the electronic transitions within the molecule.

Reactivity Descriptors and Reaction Mechanism Predictions (Non-Biological)

There is no published research on the reactivity descriptors for this compound. Reactivity descriptors, such as Fukui functions, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), are derived from computational models to predict the reactive sites of a molecule in non-biological chemical reactions. Consequently, no predictions on its reaction mechanisms are available.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and potential energy surface (PES) map for this compound have not been documented. This type of study is essential for understanding the molecule's three-dimensional structure, stability of different conformers, and the energy barriers between them.

Analytical Methodologies for Chemical Assessment and Purity

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of "3-Chloro-7-(1-chloroethyl)quinoline," providing the necessary resolution to separate it from structurally similar compounds that may be present as impurities from the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized batches of "this compound" and for assessing reaction yields. A reversed-phase HPLC method is typically employed for the analysis of quinoline (B57606) derivatives. The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar "this compound."

A gradient elution program is often preferred to ensure the efficient separation of the target compound from both more polar and less polar impurities. The mobile phase commonly consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The detection is typically carried out using a UV detector, as the quinoline ring system exhibits strong chromophoric properties. A study on quinoline-derived cationic surface active agents with varying alkyl chain lengths successfully utilized a C18 column, demonstrating its suitability for this class of compounds. researchgate.net Similarly, the analysis of other substituted quinolines has been effectively performed using C18 reversed-phase columns with UV detection. acs.org

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 15 min, hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the identification and purity assessment of "this compound." This technique is particularly useful for detecting and identifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a DB-5MS, is generally suitable for the separation of quinoline derivatives. madison-proceedings.com

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. The molecular ion peak would confirm the molecular weight of "this compound," and the isotopic pattern of the chlorine atoms would be a key diagnostic feature. Studies on the mass spectrometry of quinoline derivatives have shown characteristic fragmentation patterns, including the loss of the alkyl side chain and cleavages within the quinoline ring system. chempap.orgnih.gov

Table 2: Representative GC-MS Parameters for Identification and Purity

ParameterValue
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
MS Ionization Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z
Transfer Line Temp 290 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of "this compound." By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized. rsc.orgyoutube.com

A suitable mobile phase, typically a mixture of non-polar and polar organic solvents like hexane (B92381) and ethyl acetate, is chosen to achieve good separation between the starting materials, intermediates, and the final product. The spots are visualized under UV light, where the quinoline ring will fluoresce, or by using a staining agent. The relative retention factors (Rf) of the spots provide a clear indication of the reaction's progression towards completion. For the synthesis of various substituted quinolines, TLC is routinely used to determine the endpoint of the reaction before proceeding with workup and purification. rsc.org

Table 3: Typical TLC System for Reaction Monitoring

ParameterDescription
Stationary Phase Silica gel 60 F254 coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm and/or 365 nm), Iodine chamber

Spectrometric Quantification in Reaction Mixtures and Synthesized Batches

Spectrometric methods, particularly UV-Visible spectrophotometry, offer a straightforward and effective means of quantifying "this compound" in both reaction mixtures and purified batches. The quinoline core of the molecule possesses strong UV absorbance, which is a characteristic feature of this class of compounds. rjptonline.orgresearchgate.net

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of the purified compound at a known concentration. The absorbance of the unknown sample is then measured at the wavelength of maximum absorbance (λmax), and its concentration is determined by interpolation from the calibration curve. This method is particularly useful for rapid in-process control and for the final quantification of the synthesized product, provided that no other components in the mixture absorb significantly at the chosen wavelength. Computational studies on similar chloroquinoline derivatives have been used to predict their UV-Visible absorption spectra, which can aid in selecting the optimal wavelength for quantification. rjptonline.org

Table 4: Illustrative Parameters for Spectrometric Quantification

ParameterValue
Spectrophotometer UV-Visible Spectrophotometer
Solvent Ethanol or Methanol
Wavelength (λmax) Determined by scanning a dilute solution (e.g., ~230-280 nm)
Calibration Range e.g., 1-20 µg/mL
Measurement Mode Absorbance

Utility of 3 Chloro 7 1 Chloroethyl Quinoline in Broader Chemical Applications

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of 3-Chloro-7-(1-chloroethyl)quinoline, featuring a chlorinated quinoline (B57606) core and a reactive 1-chloroethyl side chain, positions it as a valuable intermediate for the synthesis of more complex molecular structures. The chloro substituent on the quinoline ring and the chloroethyl group are both amenable to a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The chlorine atom at the 3-position of the quinoline ring can undergo nucleophilic substitution reactions, although this is generally less facile than at the 2- or 4-positions. uop.edu.pk However, under specific conditions, it can be replaced by various nucleophiles, opening pathways to a range of 3-substituted quinoline derivatives.

More significantly, the 1-chloroethyl group at the 7-position is a highly reactive handle for synthetic modifications. This group can readily participate in nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups, including amines, azides, thiols, and alkoxides. mdpi.comdoi.org For instance, reaction with amines would lead to the corresponding aminoethylquinolines, which are structural motifs found in various biologically active compounds. doi.org The potential for such transformations is highlighted by the synthesis of various 7-substituted quinolines from related precursors. scilit.com

Furthermore, the 1-chloroethyl group can potentially be eliminated to form a vinylquinoline, which can then serve as a monomer in polymerization reactions or as a substrate for various addition reactions. The versatility of this intermediate is underscored by the numerous patents describing the synthesis of complex quinoline derivatives for pharmaceutical and other applications, starting from functionalized quinolines. google.comgoogle.comgoogle.com

Precursor for Advanced Materials (e.g., Polymers, Dyes, Chelating Agents)

The bifunctional nature of this compound makes it an attractive precursor for the development of advanced materials. The quinoline nucleus itself possesses interesting photophysical properties, and its incorporation into larger molecular frameworks can lead to materials with desirable characteristics.

Polymers: The potential for this compound to be converted into a vinylquinoline monomer opens up the possibility of creating novel polymers. Quinoline-containing polymers have been investigated for their thermal stability, optical properties, and potential applications in electronics and as sensors. The specific substitution pattern of this compound could impart unique properties to the resulting polymers.

Dyes: Quinoline derivatives are known to be key components in various classes of dyes, including cyanine (B1664457) dyes. wikipedia.org The electron-rich nature of the quinoline ring system, combined with the ability to introduce various auxochromic and chromophoric groups via the reactive sites of this compound, suggests its potential as a starting material for the synthesis of new dyes with tailored absorption and emission properties.

Chelating Agents: The quinoline scaffold is a well-known chelating motif, with 8-hydroxyquinoline (B1678124) being a prime example of a versatile chelating agent. wikipedia.org By modifying the 1-chloroethyl group of the title compound, it is possible to introduce functionalities capable of coordinating with metal ions. For example, substitution with groups containing donor atoms like nitrogen, oxygen, or sulfur could lead to novel chelating agents with specific selectivities for different metal ions. Such chelating agents could find applications in analytical chemistry, catalysis, and as sequestering agents. The synthesis of various quinoline-based sulfonamides with potential chelating properties further supports this notion. nih.gov

Catalysis: Potential as a Ligand or Organocatalyst Precursor

The structure of this compound suggests its potential, either directly or after modification, as a ligand in transition metal catalysis or as a precursor to organocatalysts. The nitrogen atom in the quinoline ring can act as a coordination site for metal centers.

By introducing appropriate functional groups through the 1-chloroethyl side chain, bidentate or even tridentate ligands could be synthesized. For example, reaction with a phosphine-containing nucleophile could yield a P,N-ligand, a class of ligands that has proven to be highly effective in a variety of catalytic transformations, including cross-coupling reactions and asymmetric catalysis. The synthesis of N-(quinolin-8-yl)amide-based pincer palladium complexes highlights the utility of the quinoline scaffold in catalysis. mdpi.com

Furthermore, the quinoline moiety can be a key element in the design of organocatalysts. Chiral quinoline derivatives have been successfully employed in a range of asymmetric reactions. The potential to introduce chirality at the 1-chloroethyl group or to use the quinoline as a scaffold for the attachment of catalytically active groups makes this compound an interesting starting point for the development of new organocatalysts.

Applications in Agrochemicals: Example of Herbicide Precursor

Perhaps one of the most direct and well-supported potential applications of this compound is in the field of agrochemicals, specifically as a precursor for herbicides. This is strongly suggested by its structural relationship to the commercial herbicide Quinclorac.

Quinclorac is the common name for 3,7-dichloro-8-quinolinecarboxylic acid, a selective herbicide used to control weeds in rice and other crops. nih.gov The synthesis of Quinclorac often involves the oxidation of a precursor molecule. For instance, it has been reported that 3,7-dichloro-8-(chloromethyl)quinoline (B8622452) can be oxidized to Quinclorac.

Given this precedent, it is highly probable that this compound could serve as a precursor to analogs of Quinclorac. The oxidation of the 1-chloroethyl group at the 7-position would likely lead to a carboxylic acid functionality at that position, resulting in a structural analog of Quinclorac. The presence of the chloro group at the 3-position is a common feature with Quinclorac, suggesting that the resulting analog may exhibit similar herbicidal properties.

The synthesis of various 3-chloro-8-cyanoquinolines and their use as herbicides further underscores the importance of the 3-chloroquinoline (B1630576) scaffold in the development of new agrochemicals. justia.com Therefore, this compound represents a promising lead compound for the discovery of new herbicides with potentially improved efficacy or a different spectrum of activity compared to existing products.

Future Research Directions and Unexplored Avenues in Quinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted quinolines, such as 3-Chloro-7-(1-chloroethyl)quinoline, often involves multi-step procedures with harsh conditions and the use of hazardous reagents. rsc.org Future research will undoubtedly focus on the development of more efficient, sustainable, and economically viable synthetic methods.

One promising avenue is the application of transition-metal-catalyzed C-H activation and annulation strategies. mdpi.com Catalysts based on rhodium, ruthenium, and copper have shown remarkable efficiency in the synthesis of various quinoline (B57606) derivatives. mdpi.com For instance, a rhodium-catalyzed ortho-C-H bond activation could facilitate the direct annulation of a substituted aniline (B41778) with a suitable three-carbon synthon to construct the quinoline core with precise control over the substitution pattern.

Another area of development is the use of halogenated precursors in cyclization reactions. The electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) offers a mild and regioselective route to 3-haloquinolines. nih.gov A potential strategy for the target molecule could involve the cyclization of an N-(2-alkynyl)aniline bearing a chloroethyl group at the appropriate position on the aniline ring, followed by chlorination at the 3-position.

Finally, modifications of classical methods like the Friedländer synthesis, utilizing greener reaction media such as ionic liquids, can lead to more sustainable processes. researchgate.net The development of solid-supported catalysts and solvent-free reaction conditions will also be crucial in minimizing the environmental impact of quinoline synthesis.

Exploration of Unconventional Reactivity of the Chloroethyl Moiety

The chloroethyl group at the C7 position of the quinoline ring is a versatile functional handle that offers numerous possibilities for further molecular elaboration. While standard nucleophilic substitution reactions are expected, future research should explore more unconventional reactivity pathways.

The development of novel cross-coupling reactions involving the chloroethyl group could lead to the introduction of a wide range of substituents. For example, palladium- or nickel-catalyzed cross-coupling reactions with organoboronates, organostannanes, or organozinc reagents could be employed to form new carbon-carbon bonds, thereby expanding the structural diversity of accessible quinoline derivatives.

Furthermore, the chloroethyl moiety could participate in intramolecular cyclization reactions. By introducing a suitable nucleophile elsewhere on the quinoline scaffold or on a pre-attached side chain, novel fused heterocyclic systems could be constructed. This approach could lead to the discovery of compounds with unique three-dimensional structures and potentially enhanced biological activities.

The reactivity of the chloroethyl group could also be modulated by the electronic properties of the quinoline ring. The presence of the chloro substituent at the C3 position and the nitrogen atom within the aromatic system will influence the reactivity of the C-Cl bond in the ethyl side chain. A detailed investigation into these electronic effects could reveal unconventional reaction pathways, such as single-electron transfer (SET) processes or the generation of radical intermediates.

Advanced Spectroscopic Characterization Techniques

A thorough structural elucidation of this compound and its future derivatives is paramount for understanding their chemical and biological properties. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional ¹H and ¹³C NMR spectroscopy will provide the fundamental framework of the molecule's structure. mdpi.com However, for unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques will be indispensable. mdpi.com These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information, particularly regarding the connectivity of the substituents on the quinoline core.

Infrared (IR) and UV-Visible Spectroscopy: FT-IR spectroscopy will be used to identify characteristic functional groups, such as the C-Cl stretching vibrations and the aromatic C-H and C=C/C=N stretching modes. mdpi.com UV-Visible spectroscopy can provide information about the electronic transitions within the conjugated quinoline system. researchgate.net

The combination of these advanced spectroscopic methods will enable a comprehensive and unambiguous characterization of this compound and its derivatives, which is a prerequisite for any further investigation into their reactivity and potential applications. nih.govresearchgate.net

In-depth Computational Modeling for Reaction Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of novel quinoline derivatives. In-depth computational modeling can provide valuable insights into reaction mechanisms, predict molecular properties, and guide the design of new synthetic targets.

Reaction Design: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthesis of this compound. arabjchem.org By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a proposed synthetic route, identify potential side reactions, and optimize reaction conditions. This can save significant experimental time and resources.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel quinoline derivatives. nih.gov By correlating the structural features of a series of compounds with their measured activity, these models can identify the key molecular descriptors that contribute to the desired biological effect. This information can then be used to design new compounds with improved potency and selectivity.

Molecular docking simulations can be used to predict the binding mode of this compound derivatives to specific biological targets, such as enzymes or receptors. nih.gov These simulations provide a three-dimensional representation of the ligand-protein complex, highlighting the key intermolecular interactions responsible for binding. This information is invaluable for structure-based drug design.

Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability, which are crucial for the development of new drug candidates. arabjchem.orgnih.gov

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The translation of novel synthetic routes from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing.

The integration of the synthesis of this compound and its derivatives into a flow chemistry platform could lead to several benefits:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which minimizes the risks associated with highly exothermic or hazardous reactions.

Improved Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using parallel reactors.

  • Precise Control over Reaction Parameters: Flow systems allow for precise control over temperature, pressure, and residence time, leading to higher yields and purities.
  • Automation and High-Throughput Synthesis: Flow reactors can be readily automated, enabling the rapid synthesis and screening of a large library of quinoline derivatives. This is particularly advantageous for structure-activity relationship studies and the optimization of lead compounds.

    Q & A

    Q. What experimental approaches compare the efficacy of this compound in targeted vs. systemic drug delivery?

    • Methodological Answer : Develop nanoparticle-encapsulated formulations (e.g., PLGA or liposomes) and compare tumor accumulation via fluorescence imaging. Use xenograft mouse models to measure tumor volume reduction vs. free compound. Assess off-target effects via histopathology and serum biomarker analysis (e.g., ALT/AST for liver toxicity) .

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